molecular formula C14H18FNO2 B12440277 Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B12440277
M. Wt: 251.30 g/mol
InChI Key: AQVQMPFPMLZLHT-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H18FNO2 It is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-fluoropyrrolidine with 1-phenylethylamine in the presence of a suitable esterifying agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques such as chromatography can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVQMPFPMLZLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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